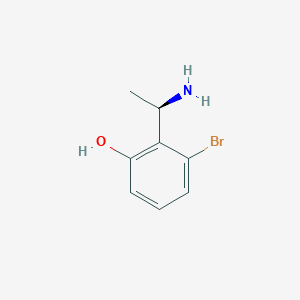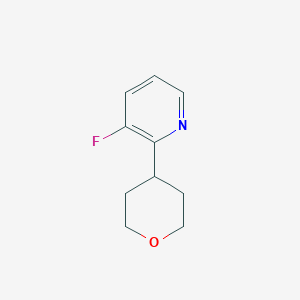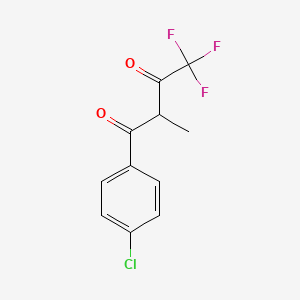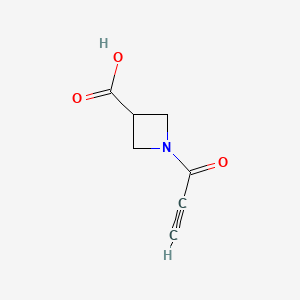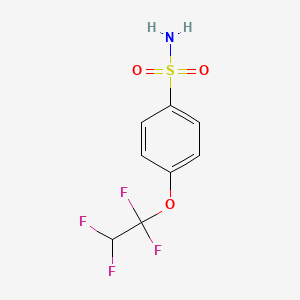
4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide is a chemical compound characterized by the presence of a tetrafluoroethoxy group attached to a benzene ring, which is further substituted with a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide typically involves the reaction of 4-hydroxybenzenesulfonamide with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize impurities.
化学反应分析
Types of Reactions
4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The tetrafluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
科学研究应用
4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can act as a competitive inhibitor, binding to the active site of enzymes and preventing the normal substrate from binding. This inhibition can disrupt metabolic pathways and affect cellular functions.
相似化合物的比较
Similar Compounds
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: This compound has a bromine atom instead of a sulfonamide group.
1-Methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene: This compound features a methyl group in place of the sulfonamide group.
1-Methyl-2-(1,1,2,2-Tetrafluoroethoxy)Benzene: Another similar compound with a different substitution pattern on the benzene ring.
Uniqueness
4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide is unique due to the presence of both the tetrafluoroethoxy and sulfonamide groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C8H7F4NO3S |
|---|---|
分子量 |
273.21 g/mol |
IUPAC 名称 |
4-(1,1,2,2-tetrafluoroethoxy)benzenesulfonamide |
InChI |
InChI=1S/C8H7F4NO3S/c9-7(10)8(11,12)16-5-1-3-6(4-2-5)17(13,14)15/h1-4,7H,(H2,13,14,15) |
InChI 键 |
BWCJQWRUHSNDDV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OC(C(F)F)(F)F)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


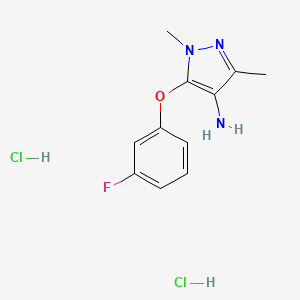
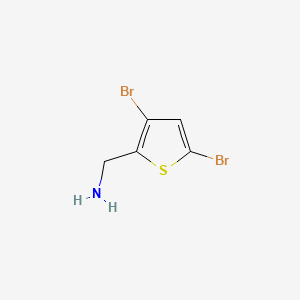
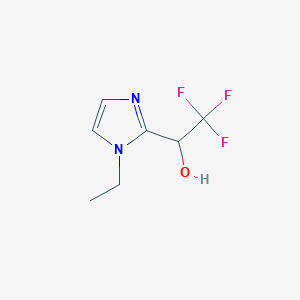
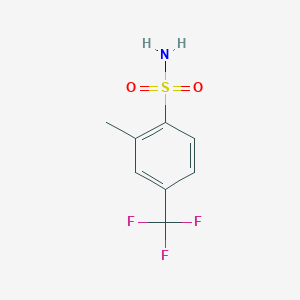
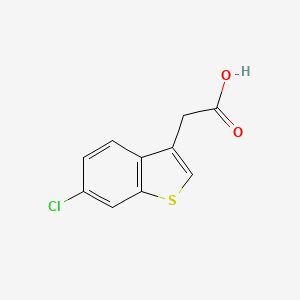
![1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylicacid](/img/structure/B15320680.png)

